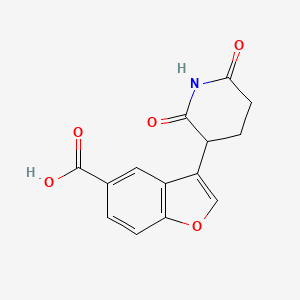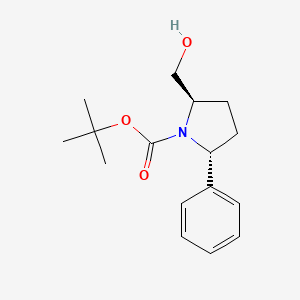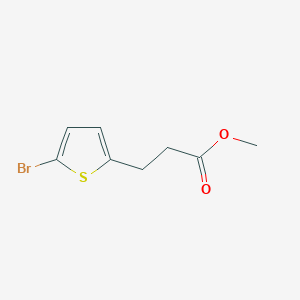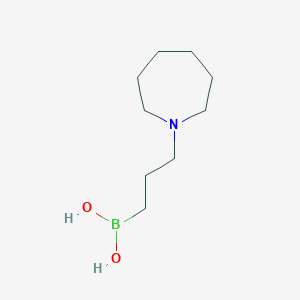![molecular formula C5H8N2O B13464466 6-Amino-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13464466.png)
6-Amino-3-azabicyclo[3.1.0]hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-azabicyclo[3.1.0]hexan-2-one is a rigid, nitrogen-containing heterocyclic compound. This compound is notable for its unique bicyclic structure, which includes a three-membered ring fused to a five-membered ring. It serves as a crucial building block in the synthesis of various pharmaceuticals and bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-azabicyclo[3.1.0]hexan-2-one typically involves cyclization reactions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis . This method involves several steps, starting with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation to produce the desired bicyclic structure .
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions and catalytic hydrogenation reactions. These methods are optimized for higher yields and efficiency, although they may require more stringent conditions and expensive reagents .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Amino-3-azabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including nucleophilic substitution, cyclopropanation, and rearrangement reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction often involves vinyl, imidoyl, or carbonyl chlorides as reagents.
Cyclopropanation: Utilizes alpha-diazoacetates and Ru(II) catalysis.
Rearrangement: Heating or irradiation can induce rearrangement to hydroxypyridine derivatives.
Major Products: The major products formed from these reactions include highly functionalized pyrazoles, pyrimidines, and pyridopyrimidines .
Applications De Recherche Scientifique
6-Amino-3-azabicyclo[3.1.0]hexan-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Amino-3-azabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets and pathways. For instance, as a gyrase inhibitor, it interferes with bacterial DNA replication by inhibiting the enzyme DNA gyrase . This inhibition prevents the supercoiling of DNA, thereby halting bacterial replication and growth .
Comparaison Avec Des Composés Similaires
Trovafloxacin: A potent gyrase inhibitor with a similar azabicyclo[3.1.0]hexane structure.
Saxagliptin: A dipeptidyl peptidase IV inhibitor used in the treatment of type 2 diabetes mellitus.
Boceprevir: An antiviral medication used in the treatment of hepatitis C.
Uniqueness: 6-Amino-3-azabicyclo[3.1.0]hexan-2-one is unique due to its rigid bicyclic structure, which imparts significant stability and specificity in its interactions with biological targets. This structural rigidity makes it a valuable scaffold in drug design and development .
Propriétés
Formule moléculaire |
C5H8N2O |
|---|---|
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
6-amino-3-azabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C5H8N2O/c6-4-2-1-7-5(8)3(2)4/h2-4H,1,6H2,(H,7,8) |
Clé InChI |
FFZRYBSWSNSSGT-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C2N)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-Methyl-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B13464395.png)





![3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13464434.png)
![2H,3H,9H-[1,4]dioxino[2,3-g]indole-8-carboxylic acid](/img/structure/B13464442.png)
![N-({5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepin-6-yl}methyl)pyridazine-4-carboxamide trihydrochloride](/img/structure/B13464444.png)

amine](/img/structure/B13464467.png)

![4-Fluoro-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B13464476.png)
